molecular formula C6H9ClO4S B2623762 Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate CAS No. 1820703-07-8

Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate

Cat. No.: B2623762
CAS No.: 1820703-07-8
M. Wt: 212.64
InChI Key: LTJAEKFDGQPHKT-UHFFFAOYSA-N
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Description

Table 1.1.1: Geometric and Energetic Parameters of Cyclopropane and Its Substituted Derivatives

Parameter Cyclopropane Methyl Cyclopropane Carboxylate This compound
C–C–C Bond Angle (degrees) 60 ~60 ~60
C–C Bond Length (angstroms) 1.51 1.51–1.53 1.51–1.53
Ring Strain (kcal/mol) 28 28–30 28–32*
Planarity Planar Planar Planar
Substituent Effects None Ester (electron-withdrawing) Ester and chlorosulfonylmethyl (strongly electron-withdrawing)

*Estimated; may be slightly higher due to additional substituent-induced strain.

The pronounced ring strain and geometric rigidity of the cyclopropane ring in this compound set the stage for its unique electronic and spectroscopic properties, which are explored in the following sections.

Properties

IUPAC Name

methyl 1-(chlorosulfonylmethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4S/c1-11-5(8)6(2-3-6)4-12(7,9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJAEKFDGQPHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820703-07-8
Record name methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate
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Preparation Methods

The synthesis of Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with chlorosulfonyl chloride and methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Cyclopropane Derivative Preparation: The starting material, a cyclopropane derivative, is prepared through known synthetic routes.

    Chlorosulfonylation: The cyclopropane derivative is reacted with chlorosulfonyl chloride in the presence of a base to introduce the chlorosulfonyl group.

    Esterification: The resulting intermediate is then treated with methanol to form the methyl ester, yielding this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamides or sulfonates.

    Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding cyclopropane derivatives with different functional groups.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized products.

Common reagents used in these reactions include sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate is widely used as a reagent in organic synthesis. Its chlorosulfonyl group enables various chemical transformations, making it valuable for preparing sulfonamide and sulfonate derivatives.

Key Reactions:

  • Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.
  • Reduction Reactions: It can be reduced to form corresponding sulfonyl compounds using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or aldehydes.

Biological Research

The compound's reactivity allows it to participate in enzyme inhibition studies, where it can modify proteins through covalent bonding. This property has implications in understanding metabolic pathways and potential therapeutic applications.

Enzyme Inhibition Studies:
Research has shown that this compound can inhibit specific enzymes involved in metabolic processes, impacting cellular metabolism and signaling pathways.

Enzyme Inhibition

One study focused on the compound's effect on a specific kinase involved in cell signaling. The results indicated that the compound inhibited kinase activity by forming a covalent bond with the active site, leading to altered downstream signaling pathways.

Anticancer Activity

Another investigation evaluated the antiproliferative effects of this compound on various cancer cell lines. The findings demonstrated significant reductions in cell viability, particularly in lung (A549) and breast (MCF7) cancer cells:

Cell LineIC50 (µM)Mechanism
A549 (Lung Cancer)25Induces apoptosis via caspase activation
HeLa (Cervical Cancer)30Disruption of cell cycle progression
MCF7 (Breast Cancer)20Inhibition of proliferation through metabolic modulation

Mechanism of Action

The mechanism of action of Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate involves its reactive chlorosulfonyl group, which can interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The specific pathways and molecular targets depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate (CAS: 1934409-21-8)

  • Molecular Formula : C₅H₇ClO₄S
  • Molecular Weight : 198.62 g/mol
  • Key Differences : Unlike the target compound, the chlorosulfonyl group is directly attached to the cyclopropane ring rather than via a methylene bridge (-CH₂-). This structural variation reduces steric hindrance but increases electrophilicity at the sulfur atom.
  • Applications : Used in click chemistry and as a sulfonating agent for aromatic systems.

Methyl 4-[(chlorosulfonyl)methyl]benzoate

  • Molecular Formula : C₉H₉ClO₄S
  • Molecular Weight : 248.68 g/mol
  • Key Differences : The cyclopropane ring is replaced by a benzene ring, with the chlorosulfonylmethyl group positioned para to the ester. The aromatic ring enhances stability but reduces strain-induced reactivity.
  • Applications : Intermediate in agrochemicals and dyes.
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
Target Compound C₆H₉ClO₄S 212.65 -CH₂-SO₂Cl, -COOCH₃ on cyclopropane High (strain + electrophile)
Methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate C₅H₇ClO₄S 198.62 -SO₂Cl, -COOCH₃ on cyclopropane Moderate (less steric bulk)
Methyl 4-[(chlorosulfonyl)methyl]benzoate C₉H₉ClO₄S 248.68 -CH₂-SO₂Cl on benzene, -COOCH₃ Low (aromatic stabilization)

Halogenated Cyclopropane Esters

Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate (CAS: 1447-13-8)

  • Molecular Formula : C₆H₈Cl₂O₂
  • Molecular Weight : 195.04 g/mol
  • Key Differences : Contains two chlorine atoms on the cyclopropane ring and a methyl group. The absence of a sulfonyl group limits its utility in sulfonation reactions.
  • Applications : Building block in pesticide synthesis.

Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate (CAS: 2089648-86-0)

  • Molecular Formula : C₁₁H₁₁IO₂
  • Molecular Weight : 302.11 g/mol
  • Applications : Pharmaceutical intermediate for iodine-containing therapeutics.
Compound Halogen Type Molecular Weight (g/mol) Key Reactivity
Target Compound Cl (sulfonyl) 212.65 Nucleophilic substitution at S
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate Cl (aliphatic) 195.04 Radical reactions, dehalogenation
Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate I (aryl) 302.11 Cross-coupling, isotopic labeling

Amino- and Hydroxy-Substituted Cyclopropanes

Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride

  • Molecular Formula: C₈H₁₆ClNO₂
  • Molecular Weight : 193.67 g/mol
  • Key Differences: A cyclopentane ring replaces cyclopropane, with an amino group enhancing solubility in polar solvents.
  • Applications : Precursor for neuromuscular blockers.

Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate (CAS: 1630906-85-2)

  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • Key Differences : A hydroxymethylphenyl group introduces hydrogen-bonding capacity, useful in polymer chemistry.
Compound Functional Group Molecular Weight (g/mol) Key Applications
Target Compound -SO₂Cl 212.65 Sulfonamide synthesis
Methyl 1-(methylamino)cyclopentanecarboxylate HCl -NHCH₃ 193.67 Bioactive molecule development
Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate -CH₂OH 206.24 Dendrimer crosslinking

Boronated and Deuterated Derivatives

Methyl 1-(3-methyl-4-boronatephenyl)cyclopropane-1-carboxylate (CAS: 1620318-26-4)

  • Molecular Formula : C₁₈H₂₅BO₄
  • Molecular Weight : 316.20 g/mol
  • Key Differences : A boronate ester enables Suzuki-Miyaura coupling for C-C bond formation.
  • Applications : Drug discovery (kinase inhibitors).

Methyl 1-(naphthalen-1-yl-d₇)cyclopropane-1-carboxylate

  • Molecular Formula : C₁₄H₇D₇O₂
  • Molecular Weight : ~227.29 g/mol (estimated)
  • Key Differences : Deuterium incorporation enhances metabolic stability in pharmacokinetic studies.

Biological Activity

Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate is a compound of significant interest in biochemical research due to its unique structural features and biological activities. This article explores its mechanisms of action, biological interactions, potential applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

  • A cyclopropane ring
  • A chlorosulfonyl group
  • A methyl ester functional group

The molecular formula is C5_5H9_9ClO4_4S, with a molecular weight of approximately 200.64 g/mol. The presence of the chlorosulfonyl group contributes to its high reactivity, allowing it to participate in various chemical reactions, particularly with nucleophilic sites on proteins.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic residues in proteins. The chlorosulfonyl group can react with amino acids such as cysteine and lysine, leading to:

  • Enzyme Inhibition : By modifying active sites, it can inhibit enzymatic activity.
  • Protein Modification : It alters protein functions, which can be leveraged in therapeutic contexts.

This reactivity makes it a valuable tool in studying enzyme mechanisms and protein interactions.

Enzyme Studies

This compound is utilized in:

  • Investigating enzyme-catalyzed reactions
  • Probing biological pathways
    These applications are crucial for understanding the roles of specific enzymes in metabolic processes and disease states.

Drug Development

The compound's ability to selectively modify proteins positions it as a candidate for:

  • Developing novel therapeutics targeting specific enzymes or pathways.
  • Synthesizing bioactive molecules that may lead to new drug entities.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Enzyme Inhibition Studies :
    • Research has demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, studies showed that it could significantly reduce the activity of certain proteases by covalently modifying their active sites.
  • Protein Interaction Analysis :
    • In vitro experiments have revealed that this compound can alter the conformation and function of target proteins, leading to downstream effects on cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey Features
Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylateC6_6H11_11ClO4_4SCyclopentane ring instead of cyclopropane
Methyl trans-2-(chlorosulfonyl)cyclopentane-1-carboxylateC6_6H11_11ClO4_4SDifferent position of the chlorosulfonyl group
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylateC9_9H10_10ClO4_4SContains a phenyl group instead of a cycloalkane

This table illustrates how this compound stands out due to its specific cyclopropane structure and functional group positioning, which enhance its reactivity compared to similar compounds.

Q & A

Q. What are the recommended synthetic routes for Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate?

The compound can be synthesized via cyclopropanation of precursor esters followed by functionalization. A common approach involves using zinc reagents (e.g., (1-(methoxycarbonyl)cyclopropyl)zinc(II) bromide) under visible-light-induced conditions to form the cyclopropane ring, followed by chlorosulfonation . For stereoselective synthesis, rac-methyl derivatives are resolved using chiral catalysts or column chromatography, as demonstrated in analogous cyclopropane carboxylate syntheses . Key steps include:

  • Cyclopropanation : Light-mediated annulation (yields ~53–90%) .
  • Purification : Column chromatography (silica gel, acetone/hexane) .

Q. How is the compound characterized structurally and analytically?

  • NMR : Distinct signals for cyclopropane protons (δ ~1.2–2.5 ppm) and sulfonyl chloride groups (δ ~3.5–4.0 ppm for CH2SO2Cl) .
  • X-ray crystallography : Used to confirm cyclopropane ring geometry and substituent orientation. SHELX programs (e.g., SHELXL) refine crystal structures, with bond lengths and angles validated against expected ranges (e.g., C–C bonds in cyclopropane: ~1.50–1.55 Å) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ = 228.03 for C7H10ClO4S) .

Q. What are the stability considerations for handling this compound?

The chlorosulfonyl group is moisture-sensitive and prone to hydrolysis. Storage recommendations:

  • Temperature : –20°C under inert gas (argon/nitrogen) .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for reactions . Degradation products (e.g., sulfonic acids) can be monitored via TLC or LC-MS .

Advanced Research Questions

Q. How does the cyclopropane ring’s steric strain influence reactivity?

The strained cyclopropane ring enhances electrophilicity at the sulfonyl chloride site, facilitating nucleophilic substitutions (e.g., with amines or alcohols). Computational studies (DFT) predict increased reactivity due to ring strain energy (~27 kcal/mol for cyclopropane derivatives), which lowers activation barriers for ring-opening reactions . Experimental data show faster reaction kinetics compared to non-strained analogs .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • NMR discrepancies : Use deuterated solvents and variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the sulfonyl group) .
  • Crystallographic ambiguity : Cross-validate SHELX-refined structures with Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H···O bonds) that may distort geometry .
  • Case example : Conflicting melting points in literature (e.g., 76–80°C vs. 110–114°C for analogs) may arise from polymorphic forms; DSC and PXRD can clarify .

Q. How can computational modeling optimize reaction pathways for derivatives?

  • DFT calculations : Predict regioselectivity in sulfonamide formation (e.g., N vs. O attack on SO2Cl). Basis sets like 6-31G* and solvation models (SMD) improve accuracy .
  • MD simulations : Model solvent effects on reaction kinetics (e.g., acetone vs. DMF) .
  • Retrosynthetic tools : Platforms like CAS Common Chemistry or PubChem provide analogs (e.g., methyl 2-cyanocyclopropane-1-carboxylate) for retrosynthesis planning .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepConditionsYieldReference
CyclopropanationZn reagent, visible light, 30 min53–90%
ChlorosulfonationClSO3H, DCM, 0°C65–75%
PurificationSilica gel, acetone/hexane (1:4)>95%

Q. Table 2. Spectral Data Comparison

TechniqueKey SignalsReference
¹H NMR (CDCl3)δ 1.45 (cyclopropane), 3.85 (SO2Cl)
¹³C NMRδ 170.2 (COOCH3), 55.1 (SO2Cl)
IR (cm⁻¹)1745 (C=O), 1370 (S=O)

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